cypate-[(RGD)2-NH2]2
Description
Significance of Integrin αvβ3 in Biological Processes and Disease Pathophysiology
Integrin αvβ3 is a transmembrane receptor heterodimer composed of αv and β3 subunits nih.govnovusbio.comsinobiological.comresearchgate.net. It is a key player in numerous biological processes, including cell adhesion, migration, proliferation, differentiation, and survival nih.govsinobiological.comresearchgate.netontosight.aimdpi.com. Crucially, integrin αvβ3 is highly expressed on activated endothelial cells during angiogenesis, the formation of new blood vessels, and is also found on various tumor cells nih.govnovusbio.comresearchgate.netnih.govfrontiersin.org. This specific expression pattern in pathological neovascularization and tumor progression, while being minimally expressed on quiescent endothelial cells and most normal tissues, makes integrin αvβ3 an attractive and well-validated target for molecular imaging and therapeutic interventions in cancer nih.govnovusbio.comnih.gov. Its involvement in tumor angiogenesis, metastasis, and cell survival underscores its critical role in disease pathophysiology nih.govnovusbio.comresearchgate.netresearchgate.netfrontiersin.orgmdpi.comcancernetwork.com.
Overview of Arginine-Glycine-Aspartic Acid (RGD) Peptides as Specific Integrin Ligands
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a conserved motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen sinobiological.commdpi.comwikipedia.orgnih.govannualreviews.org. This sequence serves as a primary recognition site for a family of integrin receptors sinobiological.commdpi.comfrontiersin.orgmdpi.comwikipedia.orgnih.govannualreviews.orgmedchemexpress.com. Among the integrins that recognize the RGD motif, integrin αvβ3 is particularly prominent sinobiological.commdpi.comwikipedia.organnualreviews.org. Synthetic peptides containing the RGD sequence have been developed to mimic the binding specificity of these ECM proteins, acting as potent ligands for integrins mdpi.comwikipedia.orgnih.govannualreviews.orgmedchemexpress.comcellgs.com. These RGD peptides are widely utilized in biomedical research for cell adhesion studies, tissue engineering, drug delivery, and, importantly, as targeting moieties for molecular imaging agents and therapeutics aimed at RGD-binding integrins, especially αvβ3 mdpi.commdpi.comnih.govmedchemexpress.comcellgs.comfrontiersin.org.
Rationale for Multivalency in Ligand-Receptor Interactions for Enhanced Biological Recognition
Molecular recognition events in biological systems often involve multivalent interactions, where multiple ligand molecules bind simultaneously to multiple receptor sites biorxiv.orgnih.govrsc.orgbeilstein-journals.orgbiorxiv.orgrupress.orgsnmjournals.org. This multivalency significantly amplifies the binding affinity and specificity compared to monovalent interactions, a phenomenon known as avidity biorxiv.orgnih.govrsc.orgbeilstein-journals.orgbiorxiv.orgrupress.orgmdpi.com. By engaging multiple binding sites, multivalent constructs can achieve stronger and more stable interactions with their targets, leading to enhanced biological recognition, improved cellular uptake, and greater efficacy in applications like targeted drug delivery and molecular imaging biorxiv.orgnih.govrsc.orgbiorxiv.orgrupress.orgmdpi.comnih.govrsc.org. For RGD peptides, which typically have moderate monovalent affinity, constructing multivalent conjugates can dramatically improve their ability to target and bind to integrin-overexpressing cells nih.govnih.govacs.orgnih.gov.
Introduction to Cypate (B1246621) as a Near-Infrared Fluorescent Scaffold for Molecular Probes
Cypate is a near-infrared (NIR) fluorescent dye belonging to the carbocyanine family nih.govmedchemexpress.comnih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net. NIR dyes are highly desirable for molecular imaging due to their advantageous optical properties, including high molar extinction coefficients, good photostability, and emission in the 700-900 nm range nih.govmedchemexpress.comnih.govnih.govresearchgate.net. This NIR window offers reduced tissue autofluorescence and deeper light penetration, leading to enhanced sensitivity and spatial resolution in imaging nih.govnih.govresearchgate.net. Cypate, possessing two carboxylic acid functional groups, serves as a versatile scaffold for covalent conjugation to various biomolecules, including peptides nih.govmedchemexpress.comnih.govresearchgate.netresearchgate.net. This allows for the development of targeted molecular probes where the fluorescent properties of Cypate are leveraged to visualize the distribution and accumulation of the conjugated targeting ligand.
Research Significance and Focus on Cypate-[(RGD)2-NH2]2 in Preclinical Molecular Imaging
The integration of the RGD peptide targeting motif with the Cypate NIR fluorescent scaffold has led to the development of a series of multimeric probes for targeted molecular imaging of integrin αvβ3 nih.govnih.govacs.orgnih.gov. Among these, this compound is a specific conjugate designed to leverage the enhanced binding avidity conferred by multiple RGD moieties attached to the Cypate core acs.orgnih.gov. This compound is categorized as a tetramer, formed by two RGD units linked to each of the two functional groups on the Cypate scaffold, resulting in a total of four RGD peptides per molecule acs.orgnih.gov. Research has demonstrated that such multimeric RGD-Cypate conjugates exhibit significantly increased binding affinity for integrin αvβ3 compared to their monovalent counterparts nih.govnih.govacs.orgnih.gov. Preclinical studies have shown that this compound and similar multimeric constructs are effectively internalized by αvβ3-positive tumor cells and accumulate in tumor tissues, making them promising agents for in vivo optical imaging of tumors and tumor angiogenesis nih.govnih.govacs.orgnih.gov. The research significance lies in its potential for sensitive and specific tumor detection and characterization in preclinical models.
Synthesis and Characterization of Multimeric RGD-Cypate Conjugates
The synthesis of multimeric RGD-Cypate conjugates, including this compound, typically involves conjugating RGD peptide sequences to the dicarboxylic acid groups of the Cypate fluorophore nih.govacs.orgnih.gov. This process allows for the creation of a library of compounds with varying numbers and arrangements of RGD units, such as monomers, dimers, trimers, tetramers, hexamers, and octamers, all built upon the Cypate scaffold nih.govacs.orgnih.gov. The specific compound of interest, this compound, represents a tetrameric construct, where two RGD peptides are attached to each of the two functional groups on Cypate, yielding a total of four RGD moieties.
Data Table 1: Synthesized Cypate-RGD Conjugates and Binding Affinity Trends
The synthesis of a series of RGD compounds on a Cypate scaffold has yielded various multimeric structures, demonstrating enhanced binding affinity for integrin αvβ3 with increasing multivalency.
| Compound Structure Type | RGD Moiety Count | Representative Compound Example (from literature) | General Binding Affinity Trend (vs. monomer) |
| Monomer | 1 | cypate-(RGD)₂-NH₂ | Baseline |
| Dimer | 2 | cypate-(RGD)₂-NH₂ or cypate-(RGD-NH₂)₂ | Increased |
| Trimer | 3 | cypate-(RGD)₃-NH₂ | Increased |
| Tetramer | 4 | cypate-[(RGD)₂-NH₂]₂ or cypate-(RGD)₄-NH₂ | Significantly Increased |
| Hexammer | 6 | cypate-[(RGD)₃-NH₂]₂ | Further Increased |
| Octamer | 8 | cypate-[(RGD)₄-NH₂]₂ | Highest Increase |
Note: Binding affinities are generally reported as IC₅₀ values, where lower nM values indicate higher affinity. The trend shows a remarkable increase in affinity with increasing RGD valency nih.govnih.govacs.orgnih.gov. Specifically, tetrameric conjugates like this compound demonstrate significantly enhanced binding compared to monomers acs.orgnih.gov.
Research Findings on this compound and Related Conjugates
Studies evaluating multimeric RGD-Cypate conjugates have consistently shown a direct correlation between the number of RGD moieties and binding affinity to integrin αvβ3 nih.govnih.govacs.orgnih.gov. For instance, tetrameric conjugates, such as this compound, exhibit notably higher binding affinities for the αvβ3 integrin receptor (ABIR) compared to their monovalent counterparts acs.orgnih.gov. Generally, divalent linear arrays of multimeric RGD units demonstrate slightly higher affinity than their monovalent analogues, with affinity increasing further with higher valency nih.govacs.orgnih.gov.
Furthermore, research has indicated that the spatial arrangement of the RGD moieties, in addition to their number, can influence receptor binding affinity acs.org. Internalization studies using αvβ3-positive tumor cells (e.g., A549 cells) have revealed that higher valency conjugates, such as octameric derivatives, can show significantly higher endocytosis rates compared to lower valency compounds acs.orgnih.gov. In vivo preclinical imaging studies using these conjugates have demonstrated their retention and accumulation within tumor tissues, confirming their potential for targeted optical imaging nih.govacs.orgnih.gov. The Cypate scaffold provides the necessary NIR fluorescence for tracking and visualization, enabling the monitoring of probe distribution and tumor targeting.
Applications in Preclinical Molecular Imaging
The enhanced binding avidity and tumor-targeting capabilities of multimeric RGD-Cypate conjugates, including this compound, position them as valuable tools in preclinical molecular imaging nih.govnih.govacs.orgnih.gov. Their ability to specifically bind to integrin αvβ3, which is upregulated in tumor neovasculature and certain tumor cells, allows for the optical visualization of these pathological sites nih.govnovusbio.comresearchgate.netnih.gov. This targeted approach can aid in the early detection of tumors, assessment of tumor angiogenesis, and potentially in monitoring therapeutic responses. The NIR fluorescence of the Cypate core facilitates deep tissue imaging with high sensitivity, crucial for preclinical studies in animal models nih.govnih.govresearchgate.net. The research focus on compounds like this compound is to optimize their properties for effective in vivo tumor imaging and to explore their potential as theranostic agents.
This compound represents a sophisticated molecular probe designed for targeted molecular imaging. By conjugating multiple RGD peptides to the near-infrared fluorescent Cypate scaffold, this tetrameric construct leverages the principles of multivalency to achieve enhanced binding affinity and specificity for integrin αvβ3. Preclinical research has validated its potential for accumulating in αvβ3-rich tumor tissues, offering a sensitive method for optical imaging. The continued development and evaluation of such multimeric RGD-Cypate conjugates hold significant promise for advancing preclinical molecular imaging techniques, contributing to a deeper understanding of disease mechanisms and the development of targeted diagnostic and therapeutic strategies.
Structure
2D Structure
Properties
Molecular Formula |
C88H121N28O22+ |
|---|---|
Molecular Weight |
1923.1 g/mol |
IUPAC Name |
(3R)-4-amino-3-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[3-[(2E)-2-[(2E,4E,6E)-7-[3-[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[2-[[(2R)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoylamino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C88H120N28O22/c1-87(2)61(115(59-30-28-47-18-10-12-20-49(47)73(59)87)37-32-63(117)107-51(22-14-33-99-83(91)92)77(133)103-44-66(120)111-57(40-71(127)128)81(137)113-53(24-16-35-101-85(95)96)79(135)105-42-64(118)109-55(75(89)131)38-69(123)124)26-8-6-5-7-9-27-62-88(3,4)74-50-21-13-11-19-48(50)29-31-60(74)116(62)46-68(122)108-52(23-15-34-100-84(93)94)78(134)104-45-67(121)112-58(41-72(129)130)82(138)114-54(25-17-36-102-86(97)98)80(136)106-43-65(119)110-56(76(90)132)39-70(125)126/h5-13,18-21,26-31,51-58H,14-17,22-25,32-46H2,1-4H3,(H35-,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138)/p+1/t51-,52-,53-,54-,55+,56+,57+,58+/m0/s1 |
InChI Key |
UFEFOGNPPROIQU-SESQYOPQSA-O |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N)C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N)C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Cellular and Subcellular Pharmacodynamics of Cypate Rgd 2 Nh2 2
Mechanisms of Cellular Internalization in Integrin-Expressing Cell Lines
The cellular uptake of RGD-cypate conjugates is primarily mediated by the interaction of the RGD peptide sequence with specific integrin receptors expressed on the cell surface mdpi.comubc.caliposomes.canih.govresearchgate.netresearchgate.net. Integrins, such as αvβ3, play crucial roles in cell adhesion, migration, and signaling, and their upregulation in various pathologies, particularly cancer, makes them attractive targets nih.govnih.govmdpi.comacs.orgiris-biotech.dethno.org.
Comparative Studies of Cellular Uptake Efficiency with Monovalent Analogues
The multivalency of RGD-cypate conjugates, meaning the presence of multiple RGD motifs, significantly influences their cellular uptake efficiency and binding affinity compared to their monovalent counterparts. Studies have demonstrated that multimeric RGD compounds, including dimers and tetramers, generally exhibit enhanced binding affinity for integrin receptors relative to their monomeric forms nih.govnih.govacs.orgnih.gov.
This increased affinity often translates to improved cellular uptake. For example, a divalent RGD-cypate conjugate (cypate-[c(RGDfK)]2) showed higher uptake than its monovalent analogue (cypate-c(RGDfK)) after one hour of incubation nih.gov. Similarly, tetrameric RGD tracers have been reported to possess higher receptor-binding affinity, leading to prolonged tumor retention compared to monomeric or dimeric versions oncotarget.com. While binding affinity is a key factor, other structural and physicochemical properties of the conjugates can also influence cellular internalization nih.govnih.gov. Notably, one study found that a particular cyclic RGD-cypate conjugate exhibited higher cellular staining despite having a lower receptor binding affinity than another analogue, suggesting that factors beyond direct binding affinity can mediate cellular uptake nih.gov. The octameric RGD derivative has also been observed to have significantly higher endocytosis rates compared to other compounds in the series nih.govnih.govacs.org.
Table 1: Comparative Cellular Uptake Efficiency of RGD-Cypate Conjugates
| Compound Type | RGD Moiety Count | Comparative Uptake Efficiency | Reference |
| Monovalent RGD-Cypate | 1 | Baseline | nih.govnih.govnih.gov |
| Divalent RGD-Cypate | 2 | Higher than monovalent (1 hr) | nih.gov |
| Tetrameric RGD-Cypate | 4 | High receptor binding, prolonged retention | oncotarget.com |
| Octameric RGD-Cypate | 8 | Significantly higher endocytosis | nih.govnih.govacs.org |
| Cyclic RGD-Cypate (specific) | Varies | Higher cellular staining than analogue with higher binding affinity | nih.gov |
Note: Specific compound structures and RGD moiety counts may vary across studies, but general trends in multivalency effects on uptake are presented.
Intracellular Distribution and Retention of the Conjugate within Target Cells
Following internalization, the distribution and retention of RGD-cypate conjugates within target cells are critical for their efficacy as imaging agents or therapeutics. In vivo studies have shown that these compounds can be retained within tumor tissues nih.govnih.gov. For example, cypate-conjugated RGD compounds were observed to be retained in A549 tumor tissue nih.govnih.gov. Furthermore, a cypate-conjugated cyclic RGD peptide (LS308) selectively accumulated in αvβ3-positive tumors, indicating receptor-specific localization in vivo nih.gov.
While in vivo retention in tumor tissue is documented, detailed information regarding the specific intracellular organelle distribution (e.g., lysosomes, endosomes, nucleus) of cypate-[(RGD)2-NH2]2 or closely related analogues within target cells is less extensively detailed in the provided literature. Studies have noted that prolonged incubation times can lead to comparable intracellular fluorescence levels for different RGD-cypate conjugates, potentially due to increased non-specific uptake nih.gov. The primary focus of the research often remains on the efficient internalization and accumulation within the target cells or tissues rather than precise organelle mapping.
Preclinical Evaluation and Research Applications of Cypate Rgd 2 Nh2 2
In Vitro Assessment in Integrin αvβ3-Positive Cancer Cell Lines
In vitro studies are fundamental for understanding how cypate-[(RGD)2-NH2]2 interacts with its target receptor at the cellular level, including cell recognition, binding affinity, and internalization mechanisms.
Selection and Characterization of Cell Culture Models for Probe Evaluation
The selection of appropriate cell culture models is critical for evaluating integrin-targeting probes. Cancer cell lines known to overexpress integrin αvβ3 are commonly employed. These include human lung cancer A549 cells, glioblastoma U87MG cells, and melanoma M21 cells, all of which exhibit significant αvβ3 expression nih.govnih.govthno.orgnih.govscience.govresearchgate.netoncotarget.commdpi.com. Conversely, cell lines with low or absent αvβ3 expression, such as MCF-7 breast cancer cells, serve as negative controls to confirm target specificity nih.govoncotarget.comacs.org. The characterization of αvβ3 expression in these cell lines is typically performed using methods like immunofluorescence microscopy or flow cytometry with specific anti-αvβ3 antibodies nih.govacs.orgaacrjournals.orgnih.gov.
Quantitative and Qualitative Assessment of Cellular Recognition and Internalization
Studies have investigated the binding affinity and cellular uptake of RGD-cypate conjugates. Multimerization of the RGD peptide on the cypate (B1246621) scaffold has been shown to significantly enhance binding affinity to integrin αvβ3 compared to monomeric RGD peptides nih.govthno.orgnih.gov. For instance, divalent RGD conjugates generally exhibit higher binding affinity than their monovalent counterparts nih.govthno.orgnih.gov. Qualitative assessments using NIR fluorescence microscopy reveal the cellular localization and internalization of these probes, demonstrating their ability to be recognized and taken up by αvβ3-positive cells nih.govnih.govscience.govspiedigitallibrary.org. Blocking studies, where cells are pre-incubated with an excess of unlabeled RGD peptide, confirm the receptor-mediated nature of this uptake researchgate.netspiedigitallibrary.orgvulcanchem.comscience.gov.
Table 1: In Vitro Binding Affinity of RGD-Cypate Conjugates to Integrin αvβ3
| Compound | Integrin αvβ3 Binding Affinity (Kd or IC50) | Reference Cell Line | Citation Index |
| lactam-based cyclo[RGDfK(Cypate)] | IC50 ~10⁻⁷ M | A549 | science.gov |
| disulfide-containing Cypate-cyclo(CRGDC)-NH II | IC50 ~10⁻⁶ M | A549 | science.gov |
| Monomeric Cy5.5-c(RGDyK) | 42.9 ± 1.2 nM | U87MG | thno.org |
| Dimeric Cy5.5-E[c(RGDyK)]2 | 27.5 ± 1.2 nM | U87MG | thno.org |
| Tetrameric Cy5.5-E{E[c(RGDyK)]2}2 | 12.1 ± 1.3 nM | U87MG | thno.org |
Note: While specific quantitative binding data for this compound is not explicitly detailed in the provided snippets, the trend of increasing affinity with multimerization is well-established for RGD-cypate conjugates.
In Vivo Optical Imaging Studies in Animal Models of Disease
In vivo studies are crucial for evaluating the biodistribution, tumor accumulation, retention, and specificity of this compound in living animal models, typically mice bearing tumor xenografts.
Non-Invasive Visualization of Integrin αvβ3 Expression in Tumor Xenografts
NIR fluorescent probes like this compound enable non-invasive optical imaging of tumors in vivo. Following systemic administration, the probe accumulates in tumors that overexpress integrin αvβ3, allowing for their visualization through whole-body optical imaging systems nih.govnih.govthno.orgnih.govnih.govmdpi.comspiedigitallibrary.orgnih.govresearchgate.net. Studies have successfully visualized subcutaneous tumors, such as those derived from A549 or U87MG cell lines, with good contrast between the tumor and surrounding healthy tissues nih.govthno.orgmdpi.comresearchgate.net. The NIR emission of cypate allows for deeper tissue penetration and reduced autofluorescence, enhancing imaging sensitivity nih.govmdpi.com.
Evaluation of Tumor Accumulation and Retention Characteristics
The accumulation and retention of this compound in tumors are key indicators of its targeting efficiency. Multimeric RGD conjugates, including tetrameric forms like this compound, generally exhibit improved tumor accumulation and retention compared to their monomeric counterparts nih.govnih.govnih.govresearchgate.net. For example, a divalent cyclic RGD-cypate conjugate (cypate-[c(RGDfK)]2) demonstrated superior tumor localization and higher tumor-to-muscle ratios at various time points post-injection compared to its monovalent analogue researchgate.net. Ex vivo biodistribution studies further confirm the accumulation of these probes in tumor tissues, with preferential retention observed in tumors over other organs like the kidneys or liver, depending on the specific conjugate nih.govnih.govresearchgate.net.
Table 2: In Vivo Tumor Accumulation and Targeting of RGD-Cypate Conjugates
| Compound | Tumor Model | Metric / Observation | Time Point | Citation Index |
| cypate-RGD | General | Successfully visualized tumor uptake | Not specified | nih.gov |
| cypate-GRD (linear hexapeptide) | A549 | Targeted αvβ3-positive tumors | Not specified | nih.govresearchgate.net |
| cypate-[c(RGDfK)]2 (divalent cyclic) | A549 | Tumor localization with good contrast; higher tumor/muscle ratio than monovalent | 4 h, 8 h | researchgate.net |
| cypate-[c(RGDfK)]2 (divalent cyclic) | A549 | Relatively high uptake in tumor and liver ex vivo | 24 h | researchgate.net |
| cypate-c(RGDfK) (monovalent cyclic) | A549 | Lower tumor uptake than divalent counterpart | 4 h, 8 h | researchgate.net |
| Multimeric RGD compounds (general) | A549 | Retained in tumor tissue | Not specified | nih.govnih.gov |
| Small molecule cypate-peptide conjugate | General | Greater overall early tumor contrast | Not specified | nih.gov |
Demonstration of Receptor Specificity in In Vivo Targeting
The specificity of this compound for integrin αvβ3 is a critical aspect of its utility. This specificity is primarily demonstrated through in vivo blocking studies. When animals are co-administered with an excess of unlabeled RGD peptide, the accumulation of the fluorescent probe in the tumor is significantly reduced, indicating that the uptake is mediated by specific binding to the αvβ3 receptor thno.orgresearchgate.netspiedigitallibrary.orgvulcanchem.comscience.govnih.gov. For instance, pre-injection of cyclo(RGDfV) has been shown to block the uptake of RGD-cypate conjugates by over 70% vulcanchem.com. Furthermore, comparing probe accumulation in αvβ3-positive tumors versus αvβ3-negative tissues or tumors confirms the receptor-dependent targeting nih.govthno.orgoncotarget.comacs.org.
Q & A
Q. Q. How should researchers cite datasets from cypate-[(RGD)2-NH2]2 studies to comply with FAIR principles?
- Methodological Answer : Use persistent identifiers (e.g., DOI) for raw fluorescence images, SPR sensorgrams, and HPLC chromatograms. Adhere to the FORCE11 Data Citation Guidelines, including author(s), dataset title, repository name, and version number. Example:
Author(s). (Year). "Cypate-[(RGD)2-NH2]2 in vivo imaging dataset." [Repository Name], V1. DOI: 10.xxxx .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
